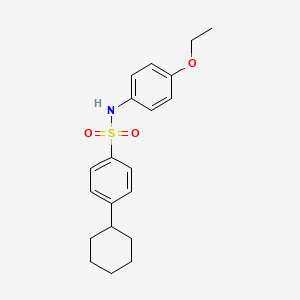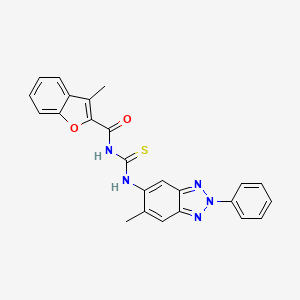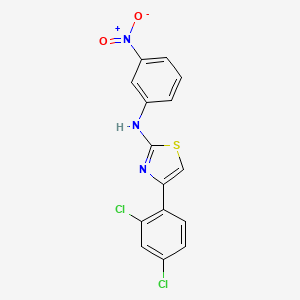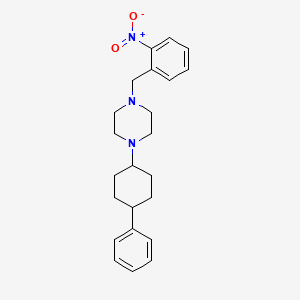![molecular formula C16H16N4O5S B3710452 {4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE](/img/structure/B3710452.png)
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
Übersicht
Beschreibung
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 2-nitrophenylsulfonyl group and a 4-pyridylmethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 2-Nitrophenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 2-nitrophenylsulfonyl chloride under basic conditions.
Attachment of the 4-Pyridylmethanone Group: The final step involves the coupling of the intermediate with 4-pyridylmethanone using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The pyridyl group can be involved in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Coupling: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while coupling reactions can produce various biaryl compounds.
Wissenschaftliche Forschungsanwendungen
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of {4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The pyridylmethanone group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Nitrophenyl)(piperazino)methanone: Similar structure but lacks the pyridyl group.
2-Furyl{4-[(2-nitrophenyl)sulfonyl]piperazino}methanone: Contains a furyl group instead of a pyridyl group.
Uniqueness
The uniqueness of {4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c21-16(13-5-7-17-8-6-13)18-9-11-19(12-10-18)26(24,25)15-4-2-1-3-14(15)20(22)23/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOMIGWCBXTYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B3710372.png)



![(5E)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3710400.png)
![(5Z)-3-(4-chlorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3710402.png)
![N-{2-methoxy-4-[({[4-(propan-2-yl)phenyl]carbonyl}carbamothioyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3710410.png)
![4-tert-butyl-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3710417.png)

![3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B3710428.png)

![methyl 4-[2,5-dimethyl-3-[(E)-(1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrrol-1-yl]-3-methylbenzoate](/img/structure/B3710439.png)
![5-[[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3710444.png)
![4-tert-butyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3710457.png)
